molecular formula C19H24O6 B12427182 6-O-Methyl mycophenolic acid methyl ester-d3

6-O-Methyl mycophenolic acid methyl ester-d3

Cat. No.: B12427182
M. Wt: 351.4 g/mol
InChI Key: RJVANKLHHLOSMS-CZIHOLANSA-N
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Description

6-O-Methyl mycophenolic acid methyl ester-d3 is a derivative of mycophenolic acid, which is a well-known immunosuppressive agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methyl mycophenolic acid methyl ester-d3 involves several steps Typically, the process starts with the methylation of mycophenolic acid to form mycophenolic acid methyl esterThe reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of the deuterium label .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

6-O-Methyl mycophenolic acid methyl ester-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

6-O-Methyl mycophenolic acid methyl ester-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-Methyl mycophenolic acid methyl ester-d3 involves its interaction with specific molecular targets. It is known to inhibit the enzyme inosine monophosphate dehydrogenase, which plays a crucial role in the synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, making it an effective immunosuppressive agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-Methyl mycophenolic acid methyl ester-d3 is unique due to the presence of the deuterium label, which makes it particularly useful in tracing studies and in understanding the metabolic pathways of mycophenolic acid derivatives .

Properties

Molecular Formula

C19H24O6

Molecular Weight

351.4 g/mol

IUPAC Name

methyl (E)-6-[6-methoxy-7-methyl-3-oxo-4-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C19H24O6/c1-11(7-9-15(20)22-3)6-8-13-17(23-4)12(2)14-10-25-19(21)16(14)18(13)24-5/h6H,7-10H2,1-5H3/b11-6+/i5D3

InChI Key

RJVANKLHHLOSMS-CZIHOLANSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C(=C(C(=C1C/C=C(\C)/CCC(=O)OC)OC)C)COC2=O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC

Origin of Product

United States

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